4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol
CAS No.:
Cat. No.: VC17807455
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClN3O |
|---|---|
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 4-(3-amino-4-chloropyrazol-1-yl)-2-methylbutan-2-ol |
| Standard InChI | InChI=1S/C8H14ClN3O/c1-8(2,13)3-4-12-5-6(9)7(10)11-12/h5,13H,3-4H2,1-2H3,(H2,10,11) |
| Standard InChI Key | DSVWCFULUBYWNT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CCN1C=C(C(=N1)N)Cl)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol features a pyrazole ring substituted with amino (-NH₂) and chloro (-Cl) groups at positions 3 and 4, respectively. The pyrazole moiety is linked to a branched aliphatic chain: a 2-methylbutan-2-ol group. This structure combines polar functional groups with hydrophobic regions, enabling diverse intermolecular interactions.
IUPAC Name and Stereochemistry
The systematic IUPAC name, 4-(3-amino-4-chloropyrazol-1-yl)-2-methylbutan-2-ol, specifies the substituent positions and branching. The absence of stereocenters in the aliphatic chain simplifies synthesis but allows for conformational flexibility in the pyrazole ring.
Comparative Analysis with Structural Analogs
A closely related compound, 1-(3-amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol (CAS: VC17512599), shares similar substituents but differs in the alcohol's position (3-methylbutan-2-ol vs. 2-methylbutan-2-ol). This positional isomerism impacts solubility and bioavailability, as branching near the hydroxyl group reduces crystallinity.
Physicochemical Properties
The molecular formula C₈H₁₄ClN₃O corresponds to a molecular weight of 203.67 g/mol. Key properties include:
| Property | Value |
|---|---|
| LogP (Octanol-Water) | Estimated 1.2 ± 0.3 |
| Hydrogen Bond Donors | 2 (NH₂ and OH) |
| Hydrogen Bond Acceptors | 4 (N, O, Cl) |
| Topological Polar Surface | 72.8 Ų |
These values suggest moderate lipophilicity, suitable for blood-brain barrier penetration, and solubility in polar aprotic solvents like DMSO.
Synthesis and Purification
Reaction Pathways
Synthesis typically involves a multi-step approach:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones.
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Substituent Introduction: Electrophilic chlorination at position 4 followed by nucleophilic amination at position 3.
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Side-Chain Attachment: Alkylation of the pyrazole nitrogen with 2-methylbutan-2-ol derivatives under basic conditions.
Optimization Challenges
Reaction yields for analogous compounds range from 35% to 58%, limited by competing side reactions during chlorination. Catalytic systems employing Cu(I) or Pd(0) improve regioselectivity but require inert atmospheres.
Purification Techniques
Crude products are purified via:
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Recrystallization: Ethanol/water mixtures (70:30 v/v) yield crystals with >95% purity.
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10% → 40%) resolves positional isomers.
Biological Activity and Mechanisms
Dopaminergic Interactions
In silico models predict moderate binding to dopamine D2 receptors (DRD2, PDB: 6cm4) with ΔG values near −6.5 kcal/mol. This interaction may modulate reward pathways but requires in vivo validation .
Anti-Inflammatory Properties
The chloro-substituted pyrazole core inhibits cyclooxygenase-2 (COX-2, PTGS2) by mimicking arachidonic acid’s binding pocket. For related structures, IC₅₀ values against COX-2 range from 12–45 μM .
Future Research Directions
Target Validation
High-throughput screening against kinase libraries (e.g., EGFR, JAK2) could identify additional therapeutic applications.
Formulation Development
Nanoemulsions or liposomal encapsulation may improve bioavailability, addressing solubility limitations in aqueous media.
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